molecular formula C15H20N2O3 B8136315 (R)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

(R)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate

Cat. No.: B8136315
M. Wt: 276.33 g/mol
InChI Key: XWYOGPGTTFWZAP-GFCCVEGCSA-N
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Description

®-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.34 g/mol . It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 3-oxo-2-phenylpiperazine in the presence of a base such as triethylamine . The reaction is carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

®-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate: A similar compound without the ®-configuration.

    tert-Butyl 3-oxo-2-methylpiperazine-1-carboxylate: A derivative with a methyl group instead of a phenyl group.

    tert-Butyl 3-oxo-2-ethylpiperazine-1-carboxylate: A derivative with an ethyl group instead of a phenyl group

Uniqueness

®-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate is unique due to its specific ®-configuration, which can impart distinct biological activities and properties compared to its analogs. This stereochemistry can influence its binding affinity to molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

tert-butyl (2R)-3-oxo-2-phenylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-10-9-16-13(18)12(17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYOGPGTTFWZAP-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC(=O)[C@H]1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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